![molecular formula C10H19N2O3P B14341369 Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate CAS No. 96816-86-3](/img/structure/B14341369.png)
Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate is a chemical compound characterized by its unique structure, which includes a phosphonate group, a nitrile group, and a dimethylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the cyano and dimethylamino groups. One common method is the Arbuzov reaction, where diethyl phosphite reacts with an appropriate halide under controlled conditions to form the desired phosphonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction and reduce the reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phosphonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the presence of a base or a catalyst to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong bonds with metal ions, while the nitrile and dimethylamino groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphite: Lacks the cyano and dimethylamino groups, making it less reactive in certain contexts.
Dimethylaminoethyl cyanide: Contains the dimethylamino and nitrile groups but lacks the phosphonate group.
Ethyl cyanoacetate: Contains the nitrile group but lacks the dimethylamino and phosphonate groups.
Uniqueness
Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields .
Propiedades
Número CAS |
96816-86-3 |
|---|---|
Fórmula molecular |
C10H19N2O3P |
Peso molecular |
246.24 g/mol |
Nombre IUPAC |
4-diethoxyphosphoryl-2-(dimethylamino)but-2-enenitrile |
InChI |
InChI=1S/C10H19N2O3P/c1-5-14-16(13,15-6-2)8-7-10(9-11)12(3)4/h7H,5-6,8H2,1-4H3 |
Clave InChI |
AEBLNXVKWKORKA-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC=C(C#N)N(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


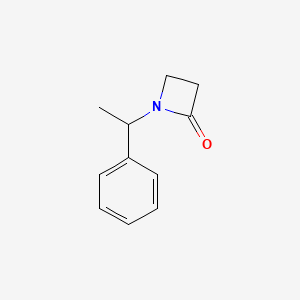
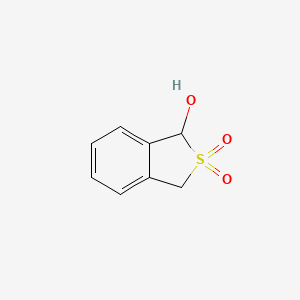
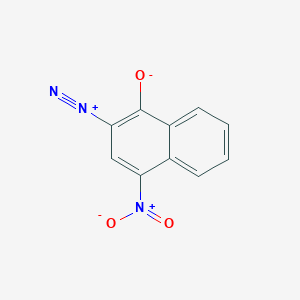
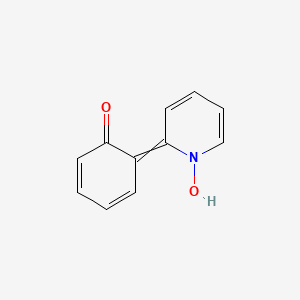


![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
![[3-[(E)-3-[(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]phenyl]-(2-methylpropyl)azanium;dichloride](/img/structure/B14341340.png)



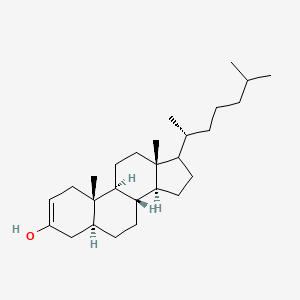
![2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14341377.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
